(Tert-butylimino)tris(dimethylamino)tantalum is a metalorganic precursor used in the deposition of thin films, particularly tantalum nitride (TaN). It belongs to the class of metal amides and plays a crucial role in microelectronics due to the desirable properties of TaN, such as its high conductivity, thermal stability, and chemical inertness. [, , ]
4.1. Atomic Layer Deposition (ALD) of TaN:This compound, in conjunction with hydrogen plasma, facilitates the ALD of TaN at 250 °C. [] The reaction involves the precursor interacting with the substrate, followed by the introduction of hydrogen plasma to remove the ligands and form TaN. The film growth rate ranges from 0.05 to 0.08 nm/cycle. []
4.2. CVD of TaN:(Tert-butylimino)tris(dimethylamino)tantalum reacts with atomic hydrogen to deposit TaN films. [] This CVD process allows for controlled film growth and uniformity.
4.3. Cyclic Chemical Vapor Deposition (CCVD) of Metal Silicon Nitride Films:(Tert-butylimino)tris(dimethylamino)tantalum is a key component in the CCVD process to create three-component metal silicon nitride films. [, ] It acts as the metal amide, reacting with a silicon-containing source on a heated substrate to form the desired film.
The mechanism of action for (Tert-butylimino)tris(dimethylamino)tantalum in thin film deposition involves its adsorption onto a heated substrate, followed by its reaction with a co-reactant, such as hydrogen plasma or a silicon-containing source. This reaction leads to the formation of the desired thin film, with the byproduct ligands being removed through a purging process. [, , ]
6.1. Vapor Pressure:(Tert-butylimino)tris(dimethylamino)tantalum exhibits a measurable vapor pressure in the temperature range of 268 K to 323 K. [] This property is crucial for its use in CVD processes.
6.2. Reactivity:This compound readily reacts with hydrogen plasma and silicon-containing sources at elevated temperatures, leading to the formation of TaN and metal silicon nitride films, respectively. [, , ]
7.1. Diffusion Barrier in Microelectronics:Tantalum nitride (TaN), deposited using (Tert-butylimino)tris(dimethylamino)tantalum, acts as an effective diffusion barrier in copper interconnects, preventing copper diffusion into the surrounding dielectric materials. []
7.2. Gate Electrodes:TaN thin films are also employed as gate electrodes in transistors due to their high conductivity and stability. []
7.3. Metal-Silicon-Nitride Films:The application of (Tert-butylimino)tris(dimethylamino)tantalum extends to the creation of metal silicon nitride films through CCVD, offering potentially improved material properties for various applications. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9